4-(Furan-3-yl)piperidine
Overview
Description
“4-(Furan-3-yl)piperidine” is a chemical compound with the molecular formula C9H13NO . It is used in various chemical reactions and has been mentioned in the context of synthesizing protein degrader libraries .
Synthesis Analysis
The synthesis of piperidines from furfural over a surface single-atom alloy Ru1CoNP catalyst has been reported . The process involves a series of reaction steps, starting with the amination of furfural to furfurylamine, followed by hydrogenation to tetrahydrofurfurylamine (THFAM), and then ring rearrangement to piperidine .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases such as PubChem . The compound has a furan ring attached to a piperidine ring. The exact structure and conformation can be determined using techniques like X-ray diffraction .Chemical Reactions Analysis
The formation of piperidine from furfural proceeds via a series of reaction steps. Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetrahydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . The compound has a molecular weight of 187.66 g/mol .Scientific Research Applications
Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides
Furanyl and thienyl substituents, including furan-3-yl groups, are significant in the medicinal chemistry of nucleobases, nucleosides, and their analogs. These compounds have been explored for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The review by Ostrowski (2022) highlights the importance of these substituents and their impact on activity through bioisosteric replacement, covering various compound classes with optimized activities for therapeutic applications (Ostrowski, 2022).
Chemical Inhibitors of Cytochrome P450 Isoforms
The selectivity of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes is crucial for understanding drug-drug interactions. Although not directly mentioning 4-(Furan-3-yl)piperidine, the study reviews the selectivity and potency of various inhibitors, suggesting a broader application of furan-3-yl and piperidine-containing compounds in drug metabolism studies (Khojasteh et al., 2011).
Designer Drug Abuse
Piperazines/piperidines, including this compound derivatives, have been identified in illegal drug products. This review covers the toxic properties and legal consequences of such compounds. It provides insight into the scientific evidence obtained from literature and drug seizures, highlighting the need for suitable legislation and up-to-date reference sources for regulatory bodies and scientists (Biliński et al., 2012).
Piperazine Derivatives for Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs, including antipsychotic, antihistamine, and anticancer agents. This review discusses the therapeutic applications of piperazine derivatives, emphasizing their flexibility as a building block for drug discovery. The review covers various molecular designs and pharmacological profiles, suggesting the potential of this compound in therapeutic applications (Rathi et al., 2016).
Strategies for the Synthesis of Spiropiperidines
Spiropiperidines, including those derived from this compound, are gaining popularity in drug discovery programs. This review focuses on methodologies used for constructing spiropiperidines, underlining their significance in exploring new areas of chemical space for drug development (Griggs et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
4-(Furan-3-yl)piperidine is a complex compound that has been studied for its potential therapeutic properties Piperidine derivatives have been found to exhibit anticancer potential and are known to interact with several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .
Mode of Action
Piperidine derivatives are known to act as potential clinical agents against various types of cancers when treated alone or in combination with some novel drugs . They interact with their targets, leading to changes in the signaling pathways and ultimately affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Piperidine derivatives are known to regulate several crucial signaling pathways essential for the establishment of cancers . These pathways include STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . The downstream effects of these interactions can lead to changes in cell growth, proliferation, and survival.
Result of Action
Piperidine derivatives have been found to exhibit anticancer potential . They interact with their targets and affect signaling pathways, leading to changes in cell growth, proliferation, and survival .
Properties
IUPAC Name |
4-(furan-3-yl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-4-10-5-2-8(1)9-3-6-11-7-9/h3,6-8,10H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWFKWLVQFPBGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=COC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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